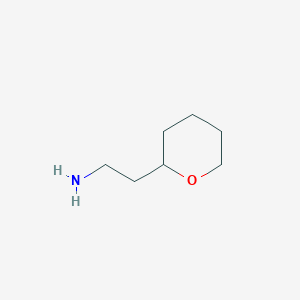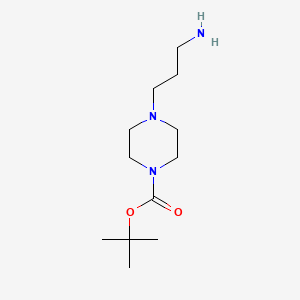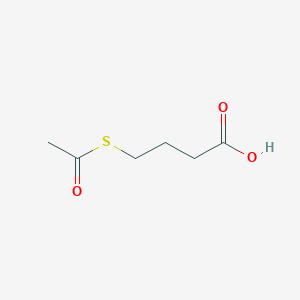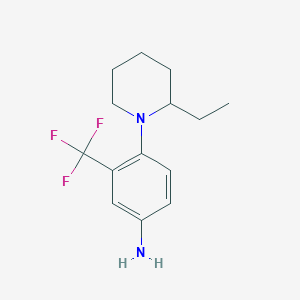
5,6,7,8-四氢-1,6-萘啶-3-醇
描述
5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol is a nitrogen-containing heterocyclic compound with the molecular formula C8H10N2O. It is a derivative of naphthyridine, characterized by a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms.
科学研究应用
5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
作用机制
Target of Action
The primary target of 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol is the allosteric lens-epithelium-derived-growth-factor-p75 (LEDGF/p75)-binding site on HIV-1 integrase . This protein is an essential component of the viral machinery that the HIV virus uses to integrate its genetic material into the host cell’s DNA, a critical step in the viral replication cycle .
Mode of Action
5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol interacts with its target by binding to the LEDGF/p75 site on the HIV-1 integrase . This binding inhibits the action of the integrase, preventing the integration of the viral genetic material into the host cell’s DNA . As a result, the replication of the virus is halted .
Biochemical Pathways
The inhibition of HIV-1 integrase disrupts the viral replication cycle. Without the ability to integrate its genetic material into the host cell’s DNA, the virus cannot reproduce and spread to other cells . This halts the progression of the infection and can help to control the spread of the virus within the body .
Result of Action
The result of the action of 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol is the inhibition of HIV-1 replication. By preventing the integration of the viral genetic material into the host cell’s DNA, the compound effectively halts the viral replication cycle . This can help to control the spread of the virus within the body and slow the progression of the disease .
生化分析
Biochemical Properties
5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with HIV-1 integrase, an enzyme crucial for the replication of the HIV virus . This interaction occurs at the allosteric lens-epithelium-derived-growth-factor-p75 (LEDGF/p75)-binding site, inhibiting the enzyme’s function and thereby impeding viral replication. Additionally, 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol has been studied for its potential anticancer properties, interacting with various proteins involved in cell proliferation and apoptosis .
Cellular Effects
The effects of 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound has been observed to inhibit cell proliferation and induce apoptosis, making it a potential candidate for anticancer therapy . Furthermore, its interaction with HIV-1 integrase affects the viral life cycle, demonstrating its antiviral potential . These effects highlight the compound’s ability to modulate critical cellular functions.
Molecular Mechanism
At the molecular level, 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol exerts its effects through specific binding interactions with biomolecules. Its inhibition of HIV-1 integrase involves binding to the LEDGF/p75-binding site, which prevents the enzyme from integrating viral DNA into the host genome . This mechanism of action is crucial for its antiviral activity. Additionally, the compound’s anticancer properties are attributed to its ability to interfere with proteins that regulate cell cycle progression and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, maintaining its biological activity over extended periods
Dosage Effects in Animal Models
The effects of 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as antiviral and anticancer activities . At higher doses, it may cause toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications. Studies in animal models are essential for understanding the compound’s safety and efficacy profile.
Metabolic Pathways
5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s metabolic flux and its effects on metabolite levels are areas of active research, as understanding these pathways is crucial for optimizing its therapeutic use .
Transport and Distribution
The transport and distribution of 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in target tissues, affecting its overall efficacy and safety . Understanding these transport mechanisms is vital for developing effective delivery systems for the compound.
Subcellular Localization
The subcellular localization of 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol plays a crucial role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence its interactions with biomolecules and its overall biological effects.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of aminopyridines followed by cyclization and decarboxylation. For instance, the formation of the second pyridine ring and subsequent decarboxylation can be achieved by prolonged refluxing in concentrated hydrobromic acid .
Industrial Production Methods
Industrial production methods for 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol are not extensively documented. large-scale synthesis would likely involve optimizing the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
化学反应分析
Types of Reactions
5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the naphthyridine core.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the naphthyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while substitution reactions can produce a wide range of functionalized naphthyridine derivatives .
相似化合物的比较
Similar Compounds
6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine: Another derivative of naphthyridine with potential biological activities.
1,5-Naphthyridine: A related compound with a different ring fusion pattern, exhibiting distinct chemical and biological properties.
Uniqueness
5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol is unique due to its specific ring structure and the presence of a hydroxyl group at the 3-position. This structural feature imparts distinct reactivity and biological activity compared to other naphthyridine derivatives.
属性
IUPAC Name |
5,6,7,8-tetrahydro-1,6-naphthyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c11-7-3-6-4-9-2-1-8(6)10-5-7/h3,5,9,11H,1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCZXOFXBMBTCKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N=CC(=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70590488 | |
| Record name | 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70590488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
785774-74-5 | |
| Record name | 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70590488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-Methyl-2-[3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B1318812.png)









